molecular formula C15H14ClNO3 B3429126 (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid CAS No. 725253-07-6

(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid

Cat. No.: B3429126
CAS No.: 725253-07-6
M. Wt: 291.73 g/mol
InChI Key: SIQJQJYHHWUSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is a synthetic organic compound featuring a central acetic acid backbone substituted with a 4-chlorophenyl group and a 4-methoxyphenylamino moiety.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-20-13-8-6-12(7-9-13)17-14(15(18)19)10-2-4-11(16)5-3-10/h2-9,14,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQJQJYHHWUSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213303
Record name 4-Chloro-α-[(4-methoxyphenyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725253-07-6
Record name 4-Chloro-α-[(4-methoxyphenyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725253-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-[(4-methoxyphenyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline. This intermediate is then reduced to 4-chloro-2-aminophenol.

    Etherification: The 4-chloro-2-aminophenol is etherified with methoxybenzene under basic conditions to yield 4-chloro-2-(4-methoxyphenylamino)phenol.

    Acylation: The final step involves the acylation of the etherified product with chloroacetic acid in the presence of a base to form this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloro substituent, potentially leading to dechlorinated products.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block in the preparation of polymers and advanced materials.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine:

  • Potential therapeutic applications due to its structural similarity to known pharmacophores.
  • Explored for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the manufacture of specialty chemicals and dyes.
  • Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups play a crucial role in binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups References
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid C₁₅H₁₃ClN₂O₃ 298.73 ~3.8* Chlorophenyl, methoxyphenylamino
(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid C₁₄H₁₁Cl₂NO₂ 296.10 4.5 Dichlorophenyl, phenylamino
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid C₁₄H₁₂ClNO₄S 325.77 ~2.1 Sulfonamide, chlorophenyl
(R)-2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride C₈H₈ClNO₂·HCl 204.06 (free acid) 1.2 Amino acid, chlorophenyl
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid C₁₂H₁₂N₂O₃S 264.30 1.8 Thiazole, methoxyphenylamino

*Estimated via analogy to structurally similar compounds.

Key Observations :

  • Lipophilicity: The target compound exhibits higher LogP (~3.8) compared to sulfonamide and amino acid analogs (LogP 1.2–2.1) due to its non-polar chlorophenyl and methoxyphenyl groups .
  • Functional Groups: Unlike sulfonamide or thiazole-containing analogs, the methoxyphenylamino group may enhance hydrogen-bonding capacity, influencing target binding .

Key Observations :

  • The target compound likely requires a condensation reaction under acidic conditions, similar to hydrazone formation, though direct yield data are unavailable .

Biological Activity

(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is an organic compound characterized by the presence of both chloro and methoxy substituents on phenyl groups, linked through an amino group to an acetic acid moiety. This unique structure suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}ClN1_{1}O3_{3}, with a molecular weight of 303.76 g/mol. The presence of diverse functional groups allows for various chemical reactions, including esterification and nucleophilic substitutions, which are crucial for its biological interactions.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, providing therapeutic potential in conditions characterized by excessive inflammation.
  • Enzyme Inhibition : The compound's interaction with specific enzymes could lead to inhibition, impacting metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on derivatives of phenylacetic acids demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar properties .
  • Enzyme Interaction Studies : In vitro assays have shown that compounds with chloro and methoxy substitutions can affect enzyme activity. For instance, studies have indicated that such compounds can inhibit cyclooxygenase enzymes, which are involved in inflammatory responses .
  • Toxicological Assessments : While exploring the safety profile, some studies have reported minimal toxicity at therapeutic doses. However, further research is needed to fully understand the compound's safety in long-term applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acidSimilar substitution pattern but different positionPotentially different biological activity profile
4-Chlorophenylacetic acidContains only one phenyl ringSimpler structure; lacks amino linkage
Bis(4-chlorophenyl)acetic acidContains two 4-chlorophenyl substituentsMore complex structure; different reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.